
methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate is an organic compound characterized by its unique structure, which includes a conjugated diene system and chlorinated substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of diazomethane for the methyl esterification of carboxylic acids . The reaction conditions often require careful handling due to the reactivity of diazomethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, where carboxylic acids are reacted with methanol in the presence of catalysts to form the desired ester. The process may also include steps for the chlorination of the intermediate compounds to introduce the chloromethyl and chloro substituents.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate undergoes various chemical reactions, including:
Electrophilic Addition: The conjugated diene system can participate in electrophilic addition reactions, such as the Diels-Alder reaction.
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Electrophilic Addition: Common reagents include dienophiles such as maleic anhydride, and the reactions are typically carried out under thermal conditions.
Substitution Reactions: Reagents such as sodium methoxide or other nucleophiles can be used under basic conditions to facilitate substitution at the chloromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Diels-Alder reaction can yield cyclohexene derivatives, while substitution reactions can produce a variety of substituted esters.
Applications De Recherche Scientifique
Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate involves its interaction with specific molecular targets. For example, in electrophilic addition reactions, the compound’s conjugated diene system interacts with electrophiles, leading to the formation of new carbon-carbon bonds. The chloromethyl group can also participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bearing the chlorine atom, resulting in the displacement of the chlorine atom and the formation of new bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-nitrophenyl)-2,4-pentadienoate
- (2Z,4Z)-2,4-Hexadiene
- (1E,3Z)-1,4-Dichloro-1,3-butadiene
Uniqueness
Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate is unique due to its specific combination of a conjugated diene system and chlorinated substituents
Propriétés
Numéro CAS |
1242066-31-4 |
|---|---|
Formule moléculaire |
C13H12Cl2O2 |
Poids moléculaire |
271.14 g/mol |
Nom IUPAC |
methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C13H12Cl2O2/c1-17-13(16)11(9-14)7-8-12(15)10-5-3-2-4-6-10/h2-8H,9H2,1H3/b11-7+,12-8- |
Clé InChI |
LVZJVNRVKRRYIM-RLCSYUECSA-N |
SMILES isomérique |
COC(=O)/C(=C/C=C(/C1=CC=CC=C1)\Cl)/CCl |
SMILES canonique |
COC(=O)C(=CC=C(C1=CC=CC=C1)Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(3,4-Dibutylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(3,4-dibutyl-5-iodothiophene)](/img/structure/B12636135.png)
![1-Phenyl-3-({2-[(propan-2-yl)sulfanyl]ethyl}amino)but-2-en-1-one](/img/structure/B12636141.png)

![1H-Pyrazole-3-carboxamide, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N-[2-(dimethylamino)-2-methyl-1-oxopropyl]-4-methyl-](/img/structure/B12636146.png)
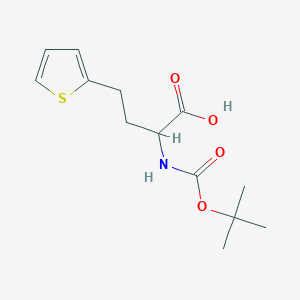

![N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride](/img/structure/B12636182.png)
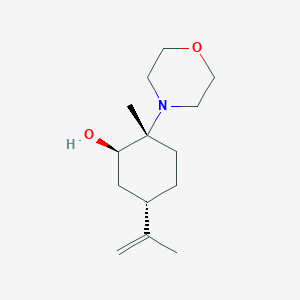
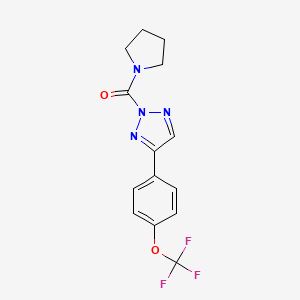

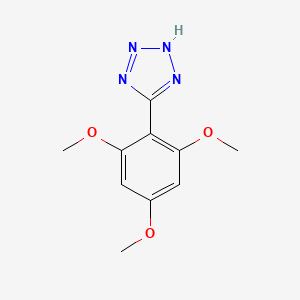
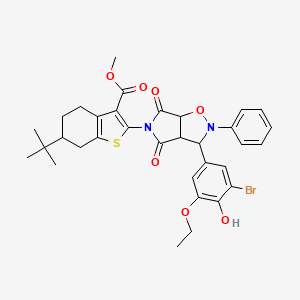
![(4r)-2-Amino-1,3',3'-Trimethyl-7'-(Pyrimidin-5-Yl)-3',4'-Dihydro-2'h-Spiro[imidazole-4,1'-Naphthalen]-5(1h)-One](/img/structure/B12636202.png)
![6-Chloro-5-[(3,5-dimethylphenyl)sulfanyl]-1H-indazole-4,7-dione](/img/structure/B12636203.png)
